3,11-Dibromodibenzo[g,p]chrysene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H14Br2 |
|---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
5,18-dibromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8,10,12,15(20),16,18,21,23,25-tridecaene |
InChI |
InChI=1S/C26H14Br2/c27-15-9-11-21-23(13-15)17-5-1-3-7-19(17)25-22-12-10-16(28)14-24(22)18-6-2-4-8-20(18)26(21)25/h1-14H |
InChI Key |
QEBGSHUTWNZUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C5=C(C=C(C=C5)Br)C6=CC=CC=C64 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,11 Dibromodibenzo G,p Chrysene and Analogous Brominated Dibenzo G,p Chrysene Architectures
Synthetic Approaches to the Dibenzo[g,p]chrysene (B91316) Parent Scaffold
The construction of the complex, non-planar dibenzo[g,p]chrysene framework requires sophisticated synthetic strategies. Several powerful methods have been developed, each offering a different approach to building the fused polycyclic system.
Annulative π-Extension (APEX) Strategies for Polycyclic Systems
Annulative π-extension (APEX) has become a formidable strategy for constructing large polycyclic aromatic hydrocarbons (PAHs) and nanographenes from smaller aromatic templates. youtube.com This approach minimizes synthetic steps by directly activating C-H bonds, avoiding the need for pre-functionalized substrates. youtube.com In the context of DBC synthesis, APEX reactions have been employed to create spiro-fused dibenzo[g,p]chrysene systems in high yields by using spirophenanthrenes and phenanthrenone (B8515091) as templates. rsc.org Palladium-catalyzed APEX reactions, in particular, have proven effective for transforming unfunctionalized PAHs into more complex, π-extended structures in a single step. nih.gov A catalytic system using a cationic palladium species can effectively extend the π-system of various heteroarenes, demonstrating the versatility of this method for creating complex fused rings. nih.gov
Oxidative Cascade Processes for Aromatic Framework Construction
Oxidative cascade reactions offer a robust and operationally simple route to the dibenzo[g,p]chrysene scaffold. researchmap.jpresearchmap.jp These processes often utilize inexpensive and safe reagents and can be conducted under mild conditions, such as being open to air. researchmap.jpresearchmap.jp A notable example involves the use of copper(II) bromide (CuBr₂) or copper(II) chloride (CuCl₂) to initiate an oxidative cascade starting from 1,4-dioxaspiro[4.5]decan-8-one, yielding the DBC framework. researchmap.jpresearchmap.jpwikipedia.org Another powerful oxidative cyclization method employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to transform tetraarylethylenes sequentially into 9,10-diarylphenanthrenes and ultimately into dibenzo[g,p]chrysenes. rsc.org
Palladium-Catalyzed Annulation Reactions in Chrysene (B1668918) Synthesis
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in annulation reactions provides a powerful tool for building chrysene-based structures. Palladium-catalyzed annulation of vic-bis(pinacolatoboryl)phenanthrenes with 2,2′-dibromobiaryls has been demonstrated as a facile route to functionalized dibenzo[g,p]chrysenes. rsc.org Similarly, π-extended DBCs have been synthesized via Suzuki coupling reactions using catalysts like Pd(dppf)Cl₂, followed by an acid-catalyzed oxidative cyclization. rsc.org While broadly applicable, palladium-catalyzed decarbonylative annulation has been specifically developed for synthesizing phenanthridinones from phthalimides and arynes, showcasing the power of this approach to directly construct complex fused aromatic systems. nih.gov
Photochemical Cyclization Reactions for Aromatic Ring Formation
Photochemical reactions provide a distinct and often highly efficient means of forming aromatic rings. The Mallory reaction, an oxidative photochemical cyclization, is a classic method for synthesizing phenanthrenes and other fused polycyclics. researchgate.net This approach has been successfully applied to the synthesis of various substituted chrysenes. researchgate.net For instance, 1-, 3-, and 6-methylchrysene (B138361) have been prepared in high yields (82-88%) through the photochemical cyclization of corresponding stilbenoid precursors using stoichiometric iodine. researchgate.net An alternative photochemical strategy was employed in the synthesis of dibenzo[c,p]chrysene, a related isomer, highlighting the utility of light-induced cyclization where other methods give poor yields. These methods often proceed under mild conditions and can offer unique regioselectivity. researchgate.net
Regioselective Bromination Protocols for Dibenzo[g,p]chrysene: Methodological Development and Advances
Achieving regioselective bromination of the dibenzo[g,p]chrysene core is critical for creating defined isomers for further functionalization. While the parent DBC is sparingly soluble, the introduction of solubilizing groups allows for effective solution-phase reactions. researchmap.jp The electronic nature of the DBC core directs electrophilic substitution, but controlling the precise positions of bromination requires carefully designed strategies.
A key strategy for producing DBCs brominated at the 3, 6, 11, and 14 positions involves the homo-dimerization of a pre-brominated starting material. The synthesis of 3,6,11,14-tetrabromo-DBC has been achieved through the homo-dimerization of 2,7-dibromo-9-fluorenone. researchmap.jp This method directly installs bromine atoms at the desired "meta" positions of the final DBC scaffold, providing a foundational platform for accessing 3,11-disubstituted systems. Although this produces a tetrabrominated product, it confirms the viability of functionalization at these specific sites.
| Step | Reactant(s) | Reagents/Conditions | Product | Yield | Reference |
| 1 | 2,7-dibromo-9-fluorenone | Tri-iso-propyl phosphite (B83602) (P(OiPr)₃), Reflux | Dimerized spiro-ketone intermediate | ~94% | researchmap.jp |
| 2 | Spiro-ketone intermediate | Acid-catalyzed rearrangement | 3,6,11,14-tetrabromo-DBC | - | researchmap.jp |
Table 1: Synthetic approach to a 3,6,11,14-tetrabrominated DBC scaffold.
Other bromination patterns have also been established. For example, direct bromination of a DBC derivative featuring dihydroxy and dibutyl groups using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) resulted in clean tetra-bromination at the 1, 3, 6, and 8-positions in 70% yield. researchmap.jp This demonstrates that the choice of brominating agent and the substitution pattern of the starting material are crucial for directing the regiochemical outcome.
Post-Synthetic Functionalization and Derivatization of Brominated Dibenzo[g,p]chrysene
The bromine atoms on the DBC scaffold serve as versatile synthetic handles for introducing a wide array of functional groups through cross-coupling reactions and other transformations. This post-synthetic functionalization is essential for tuning the material's electronic and physical properties.
Palladium-catalyzed cross-coupling reactions are particularly powerful for derivatizing brominated DBCs. The Suzuki coupling, which forms carbon-carbon bonds, has been used to create π-extended DBC systems by reacting tetra-brominated DBC isomers with boronic acids in the presence of a palladium catalyst like Pd(dppf)Cl₂. rsc.org This allows for the systematic extension of the conjugated π-system, directly impacting the optoelectronic properties.
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org This reaction is widely used to couple aryl halides with primary or secondary amines and would be directly applicable to brominated DBCs. nih.govwikipedia.org The use of specialized phosphine (B1218219) ligands (e.g., XPhos, BrettPhos) allows for the coupling of a vast range of amines under relatively mild conditions, providing a route to novel nitrogen-containing DBC derivatives for applications as organic semiconductors. libretexts.orgnih.gov
Furthermore, the bromine atoms can be readily converted to other functional groups through lithium-halogen exchange. This reaction, typically using an organolithium reagent, transforms the bromo-DBC into a highly reactive lithiated intermediate. researchmap.jp This intermediate can then be quenched with various electrophiles to install silyl (B83357) groups, which can be subsequently oxidized to form hydroxylated DBC derivatives. wikipedia.org This pathway opens access to a different class of functionalized DBCs that are not directly accessible through cross-coupling.
| Reaction Type | Reactants | Typical Catalyst/Reagents | Product Type | Reference |
| Suzuki Coupling | Bromo-DBC, Arylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | Aryl-substituted DBC | rsc.org |
| Buchwald-Hartwig Amination | Bromo-DBC, Amine | Pd catalyst, Phosphine ligand, Base (e.g., t-BuONa) | Amino-substituted DBC | nih.govwikipedia.org |
| Lithium-Halogen Exchange | Bromo-DBC | n-Butyllithium, then Electrophile (e.g., SiMe₃Cl) | Silyl-substituted DBC | researchmap.jpwikipedia.org |
Table 2: Potential post-synthetic functionalization reactions for brominated dibenzo[g,p]chrysene.
Cross-Coupling Reactions at Bromine Sites (e.g., Suzuki, Sonogashira)
The bromine atoms in 3,11-dibromodibenzo[g,p]chrysene and other brominated DBC derivatives serve as versatile anchor points for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools in this context, enabling the formation of new carbon-carbon bonds and the synthesis of π-extended DBC systems with tailored electronic properties.
The Suzuki-Miyaura coupling involves the reaction of the brominated DBC with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. ekb.egnih.gov This reaction is highly valued for its tolerance of a wide range of functional groups and its use of relatively stable and environmentally benign organoboron reagents. nih.gov The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
A notable application of the Suzuki coupling is the synthesis of π-extended dibenzo[g,p]chrysenes. For instance, tetra-brominated DBC isomers have been successfully coupled with various arylboronic acids to create larger, more complex aromatic structures. rsc.orgrsc.org These reactions typically employ a palladium catalyst such as Pd(dppf)Cl₂ and a base like sodium carbonate in a mixed solvent system. rsc.org
The Sonogashira coupling provides a direct route to introduce alkyne functionalities onto the DBC core by reacting the brominated derivative with a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is typically cocatalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.org The resulting alkynyl-substituted DBCs are valuable intermediates for further transformations or as components in novel materials with extended π-conjugation. The reaction proceeds under mild conditions and has been widely applied in the synthesis of complex molecules. wikipedia.org
| Reactant 1 | Reactant 2 | Coupling Reaction | Catalyst/Reagents | Product | Reference |
| Tetra-brominated meta-DBC isomer | Arylboronic acid | Suzuki | Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O (2:1), 100 °C | π-extended meta-DBC | rsc.org |
| Tetra-brominated para-DBC isomer | Arylboronic acid | Suzuki | Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O (2:1), 100 °C | π-extended para-DBC | rsc.org |
| Aryl or Vinyl Halide | Terminal Alkyne | Sonogashira | Palladium catalyst, Copper(I) cocatalyst, Amine base | Aryl- or Vinyl-substituted Alkyne | libretexts.orgorganic-chemistry.org |
| DBC-Br | Not specified | Not specified | Not specified | Functionalized DBC derivative | nih.govbeilstein-journals.org |
Incorporation of Spiro Centers for Enhanced Non-Planarity and Thermal Stability
Introducing spiro centers into the dibenzo[g,p]chrysene framework is an effective strategy to enhance the non-planarity of the molecule, which in turn can significantly influence its physical and material properties. The rigid, three-dimensional nature of spiro-fused systems can disrupt intermolecular π-π stacking, leading to increased solubility and modified solid-state packing, while also enhancing thermal stability.
A successful approach to synthesizing spiro-fused dibenzo[g,p]chrysenes involves an annulative π-extension (APEX) reaction. This methodology has been employed to create a series of spiro-fused DBCs in high yields. These compounds exhibit distinct fluorescence properties and, notably, enhanced thermal stability. The introduction of the spirocyclic unit provides a robust, contorted core that is of significant interest for the development of advanced organic functional materials.
Introduction of Chiral Moieties for Helical and Optically Active Structures
The inherent helicity of the dibenzo[g,p]chrysene skeleton makes it a fascinating target for the synthesis of chiral, optically active materials. The introduction of specific chiral moieties can be used to control the helical sense (P- or M-helicity) and to generate materials with unique chiroptical properties, which are highly sought after for applications in asymmetric catalysis, chiroptical sensing, and circularly polarized luminescence.
One powerful strategy to create complex helical structures based on the DBC core is through a Scholl reaction, which involves the intramolecular oxidative cyclization of appropriately designed precursors. This method has been successfully utilized to synthesize a double nih.govhelicene that features a dibenzo[g,p]chrysene core. larvol.com The structure of this highly contorted molecule was unambiguously confirmed by single-crystal X-ray diffraction analysis of its dicationic salt. larvol.com
Furthermore, methodologies developed for related polycyclic aromatic hydrocarbons can provide insights into the synthesis of chiral DBC derivatives. For instance, the enantioselective synthesis of dihydrobenzo[c]phenanthrene-1,4-quinones with helical chirality has been achieved through a domino Diels-Alder reaction, sulfoxide (B87167) elimination, and oxidation process starting from an enantiopure sulfinyl-1,4-benzoquinone. rsc.org Such asymmetric approaches, which leverage chiral auxiliaries or catalysts, could potentially be adapted to the dibenzo[g,p]chrysene system to induce and control its helicity. The development of asymmetric syntheses for helicenes is an active area of research, with applications in asymmetric catalysis being a significant driving force. ekb.eg
| Precursor/Starting Material | Synthetic Strategy | Key Feature of Product | Reference |
| Specifically designed polyaromatic precursor | Scholl reaction (intramolecular oxidative cyclization) | Double nih.govhelicene with a dibenzo[g,p]chrysene core | larvol.com |
| Enantiopure (S)-2-(p-tolylsulfinyl)-1,4-benzoquinone and a diene | Domino Diels–Alder reaction–sulfoxide elimination–oxidation process | Dihydrobenzo[c]phenanthrene-1,4-quinone with helical chirality | rsc.org |
Theoretical and Computational Investigations of 3,11 Dibromodibenzo G,p Chrysene: Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) Calculations of Molecular Geometries and Torsional Angles
Density Functional Theory (DFT) serves as a powerful tool for predicting the ground-state geometry of complex molecules like 3,11-Dibromodibenzo[g,p]chrysene. These calculations can provide detailed insights into bond lengths, bond angles, and, crucially for this class of molecules, the torsional or dihedral angles that define its helical shape.
Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-C Bond Lengths (Aromatic) | 1.38 - 1.45 Å |
| C-H Bond Lengths | ~1.09 Å |
| C-Br Bond Lengths | ~1.90 Å |
| Key Torsional Angle (defining the twist) |
Note: The values in this table are illustrative and would be determined from specific DFT calculations for this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Band Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a good approximation of the electronic band gap and is indicative of the molecule's kinetic stability and chemical reactivity.
For dibenzo[g,p]chrysene (B91316) derivatives, twisting of the molecular framework has been shown to cause a slight increase in the HOMO energy and a slight decrease in the LUMO energy. beilstein-journals.orgnih.gov The introduction of electron-withdrawing bromine atoms at the 3 and 11 positions is expected to lower the energies of both the HOMO and LUMO. This is a common effect observed in PAHs, where halogenation increases the oxidation potential.
DFT calculations are instrumental in determining the energies of these orbitals and visualizing their spatial distribution. The HOMO is typically delocalized across the π-system of the aromatic core, while the LUMO distribution highlights the regions susceptible to nucleophilic attack. The HOMO-LUMO gap for this compound is expected to be in the range typical for wide-bandgap organic semiconductors.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap (Electronic Band Gap) |
Note: The values in this table are illustrative and would be populated from specific DFT calculations for the target molecule.
Prediction of Spectroscopic Features: Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption and emission spectra of molecules. By calculating the excited state energies, it is possible to simulate the UV-Vis absorption spectrum and gain insights into the nature of the electronic transitions involved.
For dibenzo[g,p]chrysene and its derivatives, the absorption spectra are characterized by several bands corresponding to π-π* transitions. rsc.org The introduction of substituents can cause a red-shift (bathochromic shift) or blue-shift (hypsochromic shift) of these absorption bands. beilstein-journals.org In the case of this compound, the bromine atoms are expected to induce a red-shift in the absorption spectrum compared to the unsubstituted parent compound.
Similarly, TD-DFT can be used to model the fluorescence spectrum of the molecule. Strong photoluminescence has been observed for some dibenzo[g,p]chrysene derivatives. beilstein-journals.orgnih.gov The predicted emission wavelengths and oscillator strengths would provide valuable information for potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
Computational Elucidation of Reaction Mechanisms and Energetic Landscapes
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in synthetic reactions or its degradation pathways. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies.
For instance, the bromine atoms on the dibenzo[g,p]chrysene core can serve as handles for further functionalization through cross-coupling reactions. Computational studies could model the oxidative addition and reductive elimination steps in a catalytic cycle, providing insights into the reaction kinetics and the influence of the dibenzo[g,p]chrysene ligand. The hydrogen-abstraction/acetylene-addition (HACA) mechanism, a key pathway in the formation of larger PAHs, could also be investigated to understand the growth of such complex aromatic systems. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Self-Assembly Prediction
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes it can adopt at a given temperature.
Of significant interest is the use of MD simulations to predict the self-assembly behavior of these molecules. PAHs are known to self-assemble into ordered structures, such as one-dimensional stacks, driven by π-π stacking interactions. acs.orgacs.org MD simulations can provide atomistic-level insights into how this compound molecules might aggregate in different solvents or on a surface. These simulations can predict the preferred packing arrangements, which are crucial for charge transport in organic electronic devices. The simulations can reveal the formation of one-dimensional rod-like structures through parallel stacking of the polyaromatic cores. acs.orgacs.org The choice of solvent is critical, as it can significantly influence the self-assembly mechanism. acs.org
Supramolecular Assembly and Crystal Engineering of Dibenzo G,p Chrysene Derivatives
Principles of Predictive Design in Crystal Engineering for Polycyclic Aromatic Hydrocarbons
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. For polycyclic aromatic hydrocarbons (PAHs), this predictive design is crucial for developing functional materials. nih.gov The process often begins with computational screening of potential crystal structures (polymorphs) to identify stable arrangements before synthesis is even attempted. pnas.orgrsc.org These methods search for local minima on the potential energy surface, which are then evaluated for their thermodynamic stability. pnas.org
A key principle is the use of computational analysis to understand and predict how modifications to a molecule will affect its packing and photophysical properties. nih.gov For instance, the annellation theory has been used as a tool to predict the absorption spectra of complex PAHs, even for isomers that have not yet been synthesized. nist.gov Furthermore, advanced computational methods can reproduce the crystallization process from a liquid state, allowing for the discovery of relevant polymorphs at finite temperatures and accounting for entropic effects that are crucial for stability. pnas.org By integrating photoactive compounds into structured environments like metal-organic frameworks (MOFs), it is possible to create large libraries of materials and computationally screen for the optimal arrangements that yield desired properties, such as high photoluminescence. nih.gov
Directing Supramolecular Interactions in Controlled Solid-State Aggregation
The solid-state aggregation of PAHs is governed by a variety of non-covalent supramolecular interactions, the precise control of which is fundamental to crystal engineering. The dominant forces in the assembly of these aromatic systems are typically π-π stacking and van der Waals interactions. However, other interactions, such as C-H···π interactions, also play a significant role in determining the final architecture. rsc.orgrsc.org
Development of Discotic Liquid Crystalline Phases from Contorted Aromatic Cores
Discotic liquid crystals are a state of matter where disc-shaped molecules self-assemble into ordered columnar structures. These materials are highly regarded for their potential in organic electronic devices due to their charge-transport capabilities. researchgate.net The central, rigid core of the molecule is a critical component, and a wide variety of aromatic cores have been investigated, ranging from simple benzene (B151609) to large graphene fragments. researchgate.net
Contorted, or twisted, aromatic cores like dibenzo[g,p]chrysene (B91316) (DBC) have proven to be particularly interesting platforms for designing discotic liquid crystals. researchgate.nettandfonline.com The inherent non-planarity of the DBC core does not prevent the formation of the necessary columnar organization; in fact, it can lead to unique packing arrangements. researchgate.net The extensive π-π interactions between the aromatic cores drive the formation of the columns. researchgate.net By attaching flexible peripheral chains, such as long aliphatic groups, to the rigid DBC core, researchers have successfully synthesized derivatives that exhibit hexagonal and rectangular columnar mesophases over broad temperature ranges. tandfonline.com Charge-transfer interactions, sometimes induced by doping with electron acceptors, can also stabilize or induce columnar phases in compounds that would otherwise not form them. researchgate.net
Relationship Between Molecular Structure, Chirality, and Resultant Solid-Phase Morphology
The dibenzo[g,p]chrysene framework is inherently chiral due to its twisted, double-helicene-like structure. acs.org This chirality is a crucial factor that profoundly influences the molecule's self-assembly and the resulting solid-phase morphology. The introduction of substituents can further affect the torsion angles of the twisted core. nih.gov
Studies on octasubstituted dibenzo[g,p]chrysene derivatives have shown a direct link between the nature of the substituents and the resulting crystal structure. tandfonline.com Achiral derivatives with long aliphatic chains tend to form hexagonal and rectangular columnar phases, while those with shorter chains form different, sometimes more ordered, columnar structures. tandfonline.com In contrast, chiral derivatives of the same core were found to exhibit only hexagonal columnar mesophases. tandfonline.com This demonstrates that the chirality of the peripheral chains, coupled with the inherent chirality of the core, dictates a specific packing motif. Furthermore, the specific placement of functional groups (isomerism) on the DBC skeleton leads to different packing arrangements in the solid state, which in turn affects the material's properties. rsc.orgrsc.org
Impact of Bromine Substituents on Intermolecular Packing and Charge Transfer Interactions
The introduction of bromine atoms onto the dibenzo[g,p]chrysene core significantly alters its electronic properties and intermolecular packing behavior. Bromine is an electron-withdrawing group, and its presence influences the molecule's oxidation potential and charge transfer characteristics.
In a study of substituted DBC derivatives, the bromo-substituted version (DBC-Br) exhibited a higher first oxidation potential (0.79 V vs. Fc/Fc+) compared to the unsubstituted DBC-H. nih.govbeilstein-journals.org This indicates that the bromine atom makes it more difficult to remove an electron from the molecule. The effect of substituents on the electronic properties is complex; while some electron-donating groups were also found to increase the oxidation potential, this was attributed to steric effects that prevent effective electronic conjugation. nih.govbeilstein-journals.org
The bromine atoms also introduce the possibility of halogen bonding (Br···Br or Br···π interactions), which can act as a directional force to guide crystal packing, although this was not explicitly detailed in the available research for 3,11-Dibromodibenzo[g,p]chrysene itself. However, the general principles of halogenated PAHs suggest that bromine substitution patterns are a critical factor in their formation and interaction chemistry. nih.gov The presence of bulky bromine atoms will also exert a steric influence, forcing specific torsion angles and packing motifs that differ from the unsubstituted parent molecule. These modifications to both the electronic structure and the intermolecular forces are key tools for the rational design of functional materials based on the DBC framework.
Interactive Data Tables
Table 1: Electrochemical Properties of Substituted Dibenzo[g,p]chrysene (DBC) Derivatives
This table summarizes the first and second oxidation potentials for various DBC derivatives, as determined from square-wave voltammetry (SWV). The data highlights the electronic influence of different substituents compared to the unsubstituted parent compound.
| Compound | Substituent (Z) | First Oxidation Potential (E"ox1" vs Fc/Fc⁺) [V] | Second Oxidation Potential (E"ox2" vs Fc/Fc⁺) [V] | Torsion Angle [°] |
| DBC-H | Hydrogen | 0.69 | 1.07 | 34.6 |
| DBC-Br | Bromine | 0.79 | 1.15 | 34.3 |
| DBC-Me | Methyl | 0.71 | 1.09 | 34.1 |
| DBC-SMe | Methylthio | 0.41 | 0.88 | 34.4 |
| DBC-S(O)₂Me | Methylsulfonyl | - | - | 57.4 |
| DBC-Si | Trimethylsilyl | - | - | 31.8 |
| Data sourced from Iwasawa et al. (2022). nih.gov Note: E"ox2" for DBC-Br was observed in SWV but not in cyclic voltammetry. Data for DBC-S(O)₂Me and DBC-Si oxidation potentials were not provided in the source. |
Optoelectronic and Electronic Research Applications of Dibenzo G,p Chrysene Derivatives
Exploration in Organic Light-Emitting Diodes (OLEDs)
Dibenzo[g,p]chrysene (B91316) derivatives have been extensively investigated for their potential in organic light-emitting diodes, serving as luminescent emitters, host materials, and charge-transporting layers. researchgate.netresearchgate.net Their rigid and twisted structure helps to suppress intermolecular π-π stacking, which can mitigate concentration quenching and lead to high emission efficiencies in the solid state.
The inherent photoluminescent properties of the dibenzo[g,p]chrysene core make it an excellent platform for developing new fluorescent emitters, particularly in the blue region of the spectrum, which remains a challenge for OLED technology. By attaching various functional groups, the emission color and efficiency of DBC derivatives can be precisely controlled.
For instance, the introduction of diphenylamino groups to the DBC core has resulted in blue-emitting materials with high quantum yields. researchgate.net One such derivative, when used as a dopant in a 2-methyl-9,10-di(naphthalen-3-yl)anthracene (mADN) host, produced a highly efficient blue OLED with an external quantum efficiency (EQE) of 4.72% and Commission Internationale de l'Éclairage (CIE) coordinates of (0.13, 0.20). researchgate.net Another study on a chrysene (B1668918) derivative incorporating a triphenylamine (B166846) moiety (TPA-C-TP) demonstrated its effectiveness as a non-doped emitter, achieving an impressive EQE of 4.13% for deep-blue emission with CIE coordinates of (0.15, 0.07). nih.gov
The versatility of the DBC framework is further highlighted by its use in red phosphorescent OLEDs (PHOLEDs). A 3,6,11,14-tetraphenyldibenzo[g,p]chrysene (TPDBC) derivative was successfully employed as a host material for a red phosphorescent emitter, resulting in a device with a maximum EQE of 14.4%. researchgate.net This demonstrates that the DBC platform is not limited to fluorescence and can be adapted for highly efficient phosphorescent devices.
Table 1: Performance of Selected Dibenzo[g,p]chrysene Derivatives as Emitters in OLEDs
| Derivative | Role | Host Material | Max. EQE (%) | Emission Color | CIE (x, y) |
|---|---|---|---|---|---|
| Diphenylamino-DBC derivative | Emitter (3% dopant) | mADN | 4.72 | Blue | (0.13, 0.20) |
| TPA-C-TP | Emitter (non-doped) | - | 4.13 | Deep-Blue | (0.15, 0.07) |
The electronic properties of dibenzo[g,p]chrysene derivatives, particularly their suitable highest occupied molecular orbital (HOMO) energy levels, make them promising candidates for hole-transporting layers (HTLs) in OLEDs. An efficient HTL must possess high hole mobility and good energy level alignment with the adjacent anode and emissive layers to ensure efficient injection and transport of holes.
Materials for Organic Field-Effect Transistors (OFETs)
The ordered molecular packing and effective intermolecular electronic coupling of polycyclic aromatic hydrocarbons are critical for achieving high charge carrier mobility in organic field-effect transistors (OFETs). The unique twisted structure of dibenzo[g,p]chrysene derivatives influences their solid-state packing, which in turn dictates their performance as the active semiconductor in OFETs.
While extensive research on 3,11-Dibromodibenzo[g,p]chrysene in OFETs is not widely reported, studies on the parent DBC and its derivatives have provided insights. The synthesis of soluble DBC derivatives is a key step towards their application in solution-processed devices. Attaching flexible alkyl chains, for example, can enhance solubility without significantly disrupting the core's electronic properties. researchmap.jp This allows for the formation of uniform, crystalline thin films from solution, which is a cost-effective fabrication method for large-area electronics. Research has shown that isomerism in π-extended DBCs can lead to different packing motifs in the solid state, with some forming porous, three-dimensional structures. rsc.org The ability to control the self-assembly and crystal packing of these molecules is crucial for optimizing charge transport pathways in OFETs.
The field-effect mobility (μ) is a key metric for OFET performance, quantifying the charge carrier velocity in the semiconductor. For dibenzo[g,p]chrysene derivatives, this property is highly dependent on the molecular structure and the resulting solid-state arrangement. One study reported on a tetradodecyloxy-substituted curved nanographene based on a dibenzo[b,def]chrysene core, which functioned as a hole-transporting semiconductor in an OFET. researchgate.net While specific mobility values for this compound are not available in the reviewed literature, the inherent electronic properties of the DBC core suggest its potential for OFET applications. Further research involving the synthesis of soluble derivatives and the fabrication of OFET devices is needed to fully evaluate their field-effect mobility.
Development of Organic Solar Cells (OSCs) Based on DBC Cores
In the realm of organic photovoltaics, dibenzo[g,p]chrysene derivatives have been explored primarily as hole-transporting materials (HTMs) in both polymer and perovskite solar cells, and as electron donor materials in bulk heterojunction (BHJ) solar cells. Their function is to selectively extract and transport holes from the photoactive layer to the anode, while blocking electrons, thereby minimizing charge recombination and enhancing the power conversion efficiency (PCE) of the device.
A novel DBC derivative, 3,6,11,14-tetramethoxyphenylamine-dibenzo[g,p]chrysene (MeOPhN-DBC), was successfully used as an anode buffer layer in inverted polymer solar cells. researchgate.net The introduction of a thin layer of this material between the active layer and the MoO₃ layer led to a significant improvement in PCE from 2.95% to 3.68%. This enhancement was attributed to improved hole extraction and suppressed charge recombination at the anode interface. researchgate.net
More recently, heteroatom engineering of a DBC-based HTM, named FTPE-OSMe, has led to remarkable performance in perovskite solar cells. epfl.chresearchgate.net This material, featuring both methoxy- and methylthio- groups, exhibited excellent hole mobility and favorable energy level alignment. PSCs using this HTM achieved a certified PCE of 24.89%. epfl.chresearchgate.net Even in a dopant-free configuration, a respectable PCE of 22.40% was achieved, highlighting the intrinsic hole-transporting capabilities of this DBC derivative. epfl.ch
Furthermore, a study on solution-processable dibenzo[b,def]chrysene derivatives in BHJ solar cells with a fullerene acceptor (PCBM) demonstrated a power conversion efficiency of 2.25%. researchgate.net This indicates the potential of the DBC core to also function as the primary light-absorbing and electron-donating component in organic solar cells.
Table 2: Performance of Dibenzo[g,p]chrysene Derivatives in Organic Solar Cells
| Derivative | Solar Cell Type | Role | PCE (%) |
|---|---|---|---|
| MeOPhN-DBC | Inverted Polymer Solar Cell | Anode Buffer Layer | 3.68 |
| FTPE-OSMe (doped) | Perovskite Solar Cell | Hole-Transporting Material | 24.94 |
| FTPE-OSMe (dopant-free) | Perovskite Solar Cell | Hole-Transporting Material | 22.40 |
Functional Organic Materials for Advanced Optoelectronic Devices
Dibenzo[g,p]chrysene (DBC) and its derivatives represent a compelling class of polycyclic aromatic hydrocarbons (PAHs) for the development of advanced functional organic materials. researchmap.jp Their unique, twisted (helical) molecular structure, arising from steric hindrance within the fjord region of the molecule, imparts specific photophysical and electronic properties that are highly desirable for optoelectronic applications. researchmap.jprsc.org The ability to modify the DBC core through the introduction of various functional groups allows for the fine-tuning of these properties, making DBC derivatives versatile building blocks for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchmap.jpresearchgate.netrsc.org
The introduction of bromine atoms at specific positions on the dibenzo[g,p]chrysene skeleton, such as in this compound, is a key strategy for creating versatile molecular platforms. researchmap.jp These bromine substituents can be readily converted to other functional groups through various cross-coupling reactions, enabling the synthesis of a diverse range of materials with tailored optoelectronic characteristics. researchmap.jp While research on the specific 3,11-dibromo isomer is not extensively detailed in isolation, the study of other brominated and substituted DBC derivatives provides significant insight into its potential as a functional organic material.
For instance, the synthesis of 3,6,11,14-tetrabromo-DBC has been reported as a molecular scaffold, although its practical application was limited by poor solubility. researchmap.jp This highlights a common challenge with large PAHs, where strategies to enhance solubility, such as the introduction of alkyl groups, are crucial for their application in solution-processable electronic devices. researchmap.jp The strategic placement of butyl groups, for example, has been shown to dramatically improve the solubility of tetrabrominated DBCs, making them more viable for creating new DBC-based materials. researchmap.jp
The electronic properties of DBC derivatives are highly dependent on the nature and position of their substituents. rsc.org These modifications influence the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn determine the charge injection and transport properties of the material, as well as its absorption and emission characteristics. rsc.orgrsc.org Research on various substituted DBCs has shown that both the position and nature of the substituents have a significant impact on these optoelectronic properties. rsc.org
The table below summarizes the properties of several dibenzo[g,p]chrysene derivatives, illustrating the effect of different substituents on their optoelectronic characteristics. This data provides a basis for understanding the potential properties of this compound and its utility in advanced optoelectronic devices.
| Compound Name | Substitution | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Key Findings |
| Dibenzo[g,p]chrysene (DBC) | Unsubstituted | -5.67 | -2.31 | 3.36 | Forms one-dimensional columnar packing in crystals. |
| 3,6,11,14-Tetraphenyldibenzo[g,p]chrysene (TPDBC) | Phenyl groups | -5.70 | -2.20 | 3.50 | Used as a host material in red PHOLEDs with high efficiency. |
| 2,9-Dibromo-7,14-dialkoxydibenzo[b,def]chrysene based polymer (P1) | Polymer with isoindigo | -5.39 | -3.53 | 1.86 | Demonstrated hole mobility in OFETs. researchgate.netrsc.org |
| 2,9-Dibromo-7,14-dialkoxydibenzo[b,def]chrysene based polymer (P2) | Polymer with DPP | -5.26 | -3.65 | 1.61 | Exhibited the lowest bandgap among the series. researchgate.netrsc.org |
| 2,9-Dibromo-7,14-dialkoxydibenzo[b,def]chrysene based polymer (P3) | Polymer with TBT | -5.33 | -3.58 | 1.75 | Showed potential for use in organic solar cells. researchgate.netrsc.org |
| 3,11-di-t-butyl-1,6,9,14-tetramethoxydibenzo[g,p]chrysene | t-butyl and methoxy (B1213986) groups | Not Reported | Not Reported | Not Reported | Synthesis demonstrates functionalization at the 3 and 11 positions is achievable. researchmap.jp |
This table is a compilation of data from multiple sources to illustrate the range of properties observed in DBC derivatives. The specific measurement conditions may vary between studies.
The development of new synthetic methodologies, such as domino Friedel-Crafts-type cyclizations and metal-free constructions of the DBC framework, has made these complex molecules more accessible for research and application. researchmap.jpresearchgate.net These advancements pave the way for the systematic exploration of compounds like this compound as precursors for a new generation of functional organic materials for advanced optoelectronic devices. The ability to precisely control the substitution pattern on the DBC core will be instrumental in designing materials with optimized performance for specific applications, from high-efficiency light emitters to stable and efficient charge-transporting layers.
Environmental and Analytical Research on Brominated Polycyclic Aromatic Hydrocarbons: Broader Context for 3,11 Dibromodibenzo G,p Chrysene Analogues
Occurrence and Distribution of Brominated Polycyclic Aromatic Hydrocarbons (BrPAHs) in Environmental Compartments
Brominated polycyclic aromatic hydrocarbons (BrPAHs) are a class of halogenated aromatic compounds that have emerged as significant environmental contaminants. researchgate.net Like their parent compounds, polycyclic aromatic hydrocarbons (PAHs), BrPAHs are introduced into the environment from various sources and have been detected in numerous environmental compartments across the globe.
Once released, BrPAHs are distributed throughout the environment, partitioning into different compartments based on their physicochemical properties. Due to their lipophilic nature and persistence, they tend to accumulate in soil and sediments. nih.gov
Table 1: Occurrence of Brominated Polycyclic Aromatic Hydrocarbons (BrPAHs) in Environmental Compartments
| Environmental Compartment | Key Findings |
| Air | BrPAHs, like other PAHs, can be transported over long distances in the atmosphere, bound to particulate matter. nih.govmdpi.com Their atmospheric concentrations can vary seasonally, often increasing in winter due to higher emissions from residential heating and specific meteorological conditions that limit dispersion. nih.gov |
| Water | In aquatic environments, BrPAHs can be found in both the water column and sediments. nih.govmdpi.com Their low water solubility means they are more likely to adsorb to suspended particles and eventually settle into the sediment. nih.gov Runoff from urban and industrial areas is a significant pathway for the introduction of these compounds into aquatic systems. mdpi.com |
| Soil and Sediment | Soils and sediments act as major sinks for BrPAHs. nih.govmdpi.com Contamination levels are often highest in industrialized and urbanized regions. mdpi.com The strong adsorption of BrPAHs to soil and sediment particles makes them persistent in these matrices, posing a long-term risk of exposure to benthic organisms and potentially entering the food chain. mdpi.com |
| Biota | The bioaccumulation of PAHs in aquatic organisms is well-documented, and BrPAHs are expected to exhibit similar behavior. nih.gov Their lipophilic nature facilitates their accumulation in the fatty tissues of organisms, with concentrations in fish and shellfish potentially being significantly higher than in the surrounding water. nih.gov |
The ubiquitous presence of BrPAHs in various environmental matrices highlights the need for continued research to understand their fate, transport, and potential ecological impacts. The study of analogues like 3,11-dibromodibenzo[g,p]chrysene is crucial for a comprehensive risk assessment of this emerging class of persistent organic pollutants.
Advanced Analytical Methodologies for Detection and Quantification of BrPAHs
The accurate detection and quantification of BrPAHs in complex environmental matrices present a significant analytical challenge. Their low concentrations, coupled with the presence of numerous interfering compounds, necessitate the use of highly sensitive and selective analytical techniques. The following subsections detail the state-of-the-art methodologies employed for the analysis of BrPAHs.
Gas chromatography (GC) is a cornerstone technique for separating volatile and semi-volatile organic compounds like BrPAHs. When coupled with mass spectrometry (MS), it provides a powerful tool for both identification and quantification.
GC-MS/MS (Tandem Mass Spectrometry): This technique offers enhanced selectivity and sensitivity compared to single quadrupole MS. By performing two stages of mass analysis, it can effectively filter out background noise and interfering compounds, allowing for the detection of trace levels of BrPAHs. The first mass spectrometer selects the precursor ion (the molecular ion of the BrPAH), which is then fragmented. The second mass spectrometer then analyzes the characteristic product ions, providing a highly specific fingerprint for the target compound.
GC-HRMS (High-Resolution Mass Spectrometry): This method provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is crucial for distinguishing BrPAHs from other co-eluting compounds that may have the same nominal mass but a different exact mass. This high degree of certainty in identification is invaluable when analyzing complex environmental samples.
For exceptionally complex samples containing a multitude of isomers and structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power. In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This two-dimensional separation spreads the components across a 2D plane, significantly increasing peak capacity and resolution.
When coupled with a time-of-flight mass spectrometer (ToF-MS), which provides rapid, full-spectrum acquisition, GCxGC/ToF-MS is a powerful tool for the detailed characterization of BrPAH profiles in environmental samples. This technique is particularly useful for separating isomeric BrPAHs that are difficult to resolve using conventional one-dimensional GC.
Untargeted screening aims to identify all detectable compounds in a sample, rather than just a pre-defined list of targets. This is particularly important for discovering new and emerging BrPAH congeners. Ultrahigh-resolution mass spectrometry techniques are essential for this purpose.
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS offers the highest currently available mass resolving power and accuracy. This allows for the confident assignment of elemental formulas to unknown peaks in a mass spectrum, facilitating the identification of novel BrPAHs and their transformation products.
Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF): Q-ToF MS provides a combination of high resolution, accurate mass measurement, and the ability to perform MS/MS experiments. This versatility makes it a powerful tool for both the discovery and structural elucidation of new BrPAHs in environmental matrices.
These advanced analytical techniques are indispensable for advancing our understanding of the environmental occurrence, fate, and toxicology of BrPAHs, including specific analogues like this compound.
Mechanistic Studies of BrPAH Formation in High-Temperature Thermal Systems and Combustion Processes
The formation of brominated polycyclic aromatic hydrocarbons (BrPAHs) is intrinsically linked to high-temperature environments where organic matter, a source of polycyclic aromatic hydrocarbons (PAHs), and bromine coexist. researchgate.net Understanding the mechanisms of their formation is crucial for developing strategies to mitigate their release from anthropogenic sources.
The primary pathway for BrPAH formation is through the incomplete combustion of organic materials in the presence of bromine-containing substances. researchgate.netfrontiersin.org This process can be broadly categorized into two main mechanisms:
De Novo Synthesis: In this pathway, smaller molecular fragments react and combine at high temperatures to form the aromatic ring structures of PAHs, which are then subsequently brominated. This process is complex and involves a series of radical reactions.
Bromination of Pre-existing PAHs: PAHs formed during combustion can react with bromine species to form BrPAHs. The specific bromine-containing compounds present, such as inorganic bromides or brominated flame retardants, can influence the efficiency and products of the bromination reaction.
Research has identified several key industrial and thermal processes as significant sources of BrPAHs:
Waste Incineration: The combustion of municipal and industrial waste, which often contains a heterogeneous mix of organic materials and bromine sources (e.g., plastics, textiles with brominated flame retardants), is a major contributor to BrPAH emissions. researchgate.net
E-waste Recycling: The thermal treatment of electronic waste to recover valuable metals can release significant amounts of BrPAHs due to the high concentration of brominated flame retardants used in circuit boards and plastic casings. researchgate.net
Metallurgical Industries: Processes such as steel production and secondary copper smelting can also lead to the formation and release of BrPAHs if bromine is present in the raw materials or additives. researchgate.net
The congener profiles of BrPAHs, meaning the relative abundance of different isomers, can sometimes be used as tracers to identify their sources. researchgate.net However, the complexity of combustion processes and the potential for post-formation transformations make source apportionment challenging.
Atmospheric Transport and Deposition Dynamics of Halogenated PAHs
Once formed and released into the atmosphere, halogenated PAHs, including BrPAHs, are subject to atmospheric transport and deposition processes that determine their environmental distribution.
Due to their semi-volatile nature, BrPAHs can exist in both the gas phase and adsorbed to atmospheric particles. aaqr.org The partitioning between these two phases is dependent on factors such as the molecular weight of the compound, ambient temperature, and the concentration and composition of atmospheric particulate matter. mdpi.com Higher molecular weight BrPAHs tend to be predominantly associated with particles. aaqr.org
This association with particulate matter is a key factor in their long-range atmospheric transport. nih.govmdpi.com Wind currents can carry these particles over vast distances, leading to the contamination of remote ecosystems far from their original sources. mdpi.com
The removal of BrPAHs from the atmosphere occurs through two primary deposition mechanisms:
Dry Deposition: This involves the gravitational settling of particles and the direct transfer of gaseous compounds to surfaces. nih.gov The rate of dry deposition is influenced by factors such as particle size, meteorological conditions, and the nature of the receiving surface. epa.gov
Wet Deposition: This process involves the removal of BrPAHs from the atmosphere by precipitation, including rain, snow, and fog. nih.gov BrPAHs can be scavenged by falling raindrops or incorporated into cloud water. Wet deposition can be a significant removal pathway, particularly for more water-soluble compounds and during precipitation events. nih.gov
The relative importance of dry and wet deposition can vary depending on the specific location, climate, and the properties of the BrPAH congeners. nih.gov For instance, in some regions, wet deposition has been found to be a comparable or even dominant removal mechanism for PAHs compared to dry deposition. nih.gov
The atmospheric deposition of BrPAHs contributes to their accumulation in various environmental compartments, including soils, surface waters, and vegetation, thereby introducing them into terrestrial and aquatic food webs. nih.govmdpi.com Understanding these transport and deposition dynamics is essential for predicting the environmental fate of compounds like this compound and assessing their potential risks to ecosystems and human health.
Q & A
Q. What are the established synthetic routes for 3,11-dibromodibenzo[g,p]chrysene, and how do intermediate structures influence reaction efficiency?
The compound can be synthesized via a four-step route starting from fluoren-9-one, yielding intermediates such as 9,9'-bifluorene-9,9'-diol and spirocyclic derivatives. Bromination at specific positions is achieved using oxidative skeletal rearrangements of dibromo-substituted BINAM precursors, followed by Pd-catalyzed amination to introduce functional groups. Reaction efficiency depends on steric hindrance at the 3,11 positions and the stability of carbonium ion intermediates during rearrangement steps .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and verifying its structural integrity?
X-ray crystallography is essential for resolving twisted conformations and π-stacking distances (3.3–3.6 Å). Time-resolved microwave conductivity measurements quantify hole mobility (e.g., 0.07 cm² V⁻¹ s⁻¹), while UV-vis and cyclic voltammetry assess electronic transitions and redox potentials. Solid-state NMR and FT-IR validate functional group incorporation .
Q. How does bromination at the 3,11 positions affect the reactivity of dibenzo[g,p]chrysene in cross-coupling reactions?
Bromine atoms at these positions act as leaving groups, enabling Suzuki or Ullmann coupling reactions. The steric bulk of the dibenzo[g,p]chrysene backbone requires optimized ligands (e.g., bulky phosphines) to prevent catalyst poisoning. Bromination also enhances solubility in polar solvents, facilitating purification .
Advanced Research Questions
Q. What methodologies are used to evaluate the hole transport properties of this compound derivatives in organic semiconductors?
Time-resolved microwave conductivity (TRMC) measures intrinsic hole mobility, while space-charge-limited current (SCLC) devices assess thin-film performance. Comparative studies with BN-embedded analogs reveal that BN substitution reduces hole mobility (0.007 cm² V⁻¹ s⁻¹) due to electronic localization, contrasting with the parent hydrocarbon (0.07 cm² V⁻¹ s⁻¹) .
Q. How does BN substitution alter the electronic structure and device performance of dibenzo[g,p]chrysene derivatives compared to the parent hydrocarbon?
BN substitution introduces polarization, lowering HOMO/LUMO levels while maintaining bandgaps. Nucleus-independent chemical shift (NICS) analysis shows increased aromaticity in BN-embedded derivatives, enhancing thermal stability (>400°C). In OLEDs, BN derivatives exhibit higher singlet-triplet energy gaps (ΔEₛₜ), improving exciton confinement .
Q. What experimental approaches are employed to analyze the environmental degradation pathways of brominated chrysene derivatives under varying conditions?
Accelerated degradation studies use HPLC to monitor chrysene depletion. Linear regression models correlate degradation rates with temperature (83.8% variability), pH (95.5%), and oxygen concentration (95.8%). Half-life calculations (1.23 days at 37°C vs. 4.65 days at 45°C) guide bioremediation strategies .
Q. How can Ullmann coupling reactions be optimized using this compound precursors for constructing nanoporous graphene materials?
Ullmann coupling requires 2,7,10,15-tetrabromodibenzo[g,p]chrysene precursors with symmetric halogen placement. Cu catalysis at 250°C under inert conditions yields Kagome nanoporous graphene. Precursor design must balance molecular symmetry and steric effects to ensure covalent bond formation .
Q. What strategies resolve discrepancies in reported charge carrier mobility values for dibenzo[g,p]chrysene derivatives across different studies?
Controlled synthesis (e.g., gradient sublimation) minimizes impurities. Anisotropy in single-crystal vs. thin-film measurements must be standardized. Density functional theory (DFT) simulations reconcile experimental mobility values by modeling electronic coupling differences between BN and all-carbon analogs .
Q. How do temperature and pH variations influence the thermodynamic stability of this compound in environmental matrices?
Stability assays under varying pH (4–9) and temperature (25–60°C) reveal hydrolysis at acidic pH (<5) and thermal decomposition above 200°C. Arrhenius plots quantify activation energy for degradation, while FT-IR identifies breakdown products like dehalogenated chrysene .
Q. What mechanistic insights explain the enhanced thermal stability of BN-embedded dibenzo[g,p]chrysene derivatives compared to all-carbon analogs?
BN incorporation strengthens delocalized π-bonding (B–N bond length: 1.46–1.48 Å), increasing resonance stabilization. Thermogravimetric analysis (TGA) shows BN derivatives decompose at 450°C vs. 300°C for all-carbon systems. NICS calculations confirm greater aromaticity in BN-embedded rings, reducing radical formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
